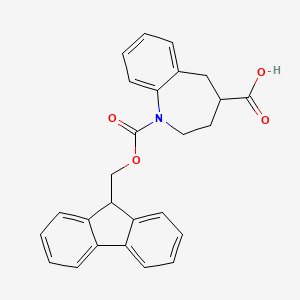

1-(9H-Fluoren-9-ylmethoxycarbonyl)-2,3,4,5-tetrahydro-1-benzazepine-4-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

While specific synthesis methods for this compound were not found, Fmoc amino acids are typically synthesized by reacting the corresponding amino acid with 9-fluorenylmethyl chloroformate .Molecular Structure Analysis

The compound likely contains a fluorenyl group attached to an amino acid via a methyloxycarbonyl linkage .Chemical Reactions Analysis

The Fmoc group can be removed under mildly basic conditions, which is a key step in peptide synthesis .Physical And Chemical Properties Analysis

Physical and chemical properties can vary greatly depending on the specific structure of the compound .Aplicaciones Científicas De Investigación

Protection of Hydroxy-Groups

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is utilized for the protection of hydroxy-groups alongside various acid- and base-labile protecting groups. This protection strategy allows for the selective removal of the Fmoc group without affecting other sensitive functional groups, demonstrating its utility in the synthesis of complex molecules such as oligonucleotides and peptides (C. Gioeli & J. Chattopadhyaya, 1982).

Synthesis of N-Substituted Hydroxamic Acids

The N-fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines undergo efficient condensation with solid supports to facilitate the synthesis of structurally diverse N-substituted hydroxamic acids, highlighting the role of this functional group in enabling modular and versatile synthetic approaches (Sarah L. Mellor & W. Chan, 1997).

Reagent for Fmoc Derivatives

9-Fluorenylmethyl 1-benzotriazolyl carbonate serves as a reagent for the preparation of Fmoc derivatives of amines and amino acids, underlining its critical role in peptide synthesis. This reagent allows for the selective introduction of the Fmoc protecting group, essential for the stepwise construction of peptides and proteins (D. Wardrop & E. G. Bowen, 2003).

Benzazepine Derivatives in Chemical Synthesis

The study of benzazepine derivatives provides insight into hydrogen-bonded assembly in various dimensions, showcasing the structural diversity and potential application of these compounds in developing novel materials or catalysts (Sergio A. Guerrero et al., 2014).

Photocatalysis and Arylation Reactions

Fluorene-derivatives are explored as photocatalysts for decarboxylative arylation of α-amino acids and α-oxy acids, indicating their utility in light-driven synthetic processes that form the basis for creating complex organic molecules (Yiyang Chen, P. Lu, & Yanguang Wang, 2019).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-(9H-fluoren-9-ylmethoxycarbonyl)-2,3,4,5-tetrahydro-1-benzazepine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)18-13-14-27(24-12-6-1-7-17(24)15-18)26(30)31-16-23-21-10-4-2-8-19(21)20-9-3-5-11-22(20)23/h1-12,18,23H,13-16H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKXIGCLXARSIGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C2CC1C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2528733.png)

![N-[2-(dimethylamino)-2-phenylethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2528735.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)urea](/img/structure/B2528740.png)

![1-(4-bromophenyl)-5-(3-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2528742.png)

amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2528751.png)

![N-(4-ethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2528753.png)